molecular formula C6H5FO3S B1329238 4-Fluorobenzenesulphonic acid CAS No. 368-88-7

4-Fluorobenzenesulphonic acid

Cat. No. B1329238
CAS RN: 368-88-7
M. Wt: 176.17 g/mol
InChI Key: WVSYONICNIDYBE-UHFFFAOYSA-N
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Description

4-Fluorobenzenesulphonic acid is a chemical compound that is part of the organosulfur and organophosphorus acid families. It is characterized by the presence of a fluorine atom and a sulphonic acid group attached to a benzene ring. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds to 4-fluorobenzenesulphonic acid has been explored in several studies. For instance, the synthesis of 4-fluoro-3-sulfobenzylphosphonic acid and its salts has been achieved, which involves the formation of new compounds with layered structures . Another study reports the synthesis of 4-vinylbenzenephosphonic acid through a sequence of reactions starting from 2-bromoethylbenzene, which includes nitration, reduction, diazotization, and dehydrohalogenation steps . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-fluorobenzenesulphonic acid itself.

Molecular Structure Analysis

The molecular structure of 4-fluorobenzenesulphonic acid-related compounds has been determined using single-crystal X-ray methods. For example, the crystal structure of 4-fluoro-3-sulfobenzylphosphonic acid monohydrate is described as crystallizing in layers with acidic groups directed towards the faces of the layer, and water molecules hydrogen-bonded to the sulfonate oxygen atoms . This detailed structural information is crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

The reactivity of compounds similar to 4-fluorobenzenesulphonic acid has been documented. Organosulphur phosphorus acid compounds, such as 4-fluorobenzylphosphono-3-sulphonic acid, have been obtained by sulphonation with liquid SO3, indicating the high reactivity of the fluorobenzylphosphonic acids towards sulphonation . This suggests that 4-fluorobenzenesulphonic acid could also participate in various chemical reactions, potentially serving as a building block for more complex molecules.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-fluorobenzenesulphonic acid are not directly reported in the provided papers, the studies of related compounds offer some insights. The layered structures and hydrogen bonding patterns observed in the crystal structures of these compounds can influence their solubility, stability, and reactivity . Additionally, the presence of fluorine is known to affect the acidity and electronic properties of aromatic sulfonic acids, which would be relevant for 4-fluorobenzenesulphonic acid as well.

Scientific Research Applications

Application

It is used in Friedel-Crafts acylation and alkylation reactions. These are types of electrophilic aromatic substitution reactions where an acyl or alkyl group is introduced into an aromatic ring.

Method of Application

The specific procedures can vary, but generally, the reaction involves the aromatic compound, the acyl or alkyl agent, and the 4-FBS as a catalyst. The reaction is typically carried out in a suitable solvent at elevated temperatures.

Results

The outcome of these reactions is the formation of acylated or alkylated aromatic compounds. These compounds are important in various fields, including the production of dyes, pharmaceuticals, and polymers.

Pharmaceutical Research

4-FBS can be employed as a reagent in the synthesis of various pharmaceutical intermediates and drug precursors.

Application

One specific application is in the development of Human neutrophil elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Method of Application

Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE. The specific compound 4f shows moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .

Results

The results of this research could potentially lead to new treatments for ARDS, a condition that can occur in severe cases of diseases like COVID-19 .

Synthesis of HCV Inhibitors

4-FBS is used as a reactant in the synthesis of Hepatitis C Virus (HCV) inhibitors based on a thiazolone scaffold .

Application

This application is in the field of antiviral drug development, specifically for the treatment of Hepatitis C .

Method of Application

The specific procedures can vary, but generally, the reaction involves the thiazolone scaffold, 4-FBS, and other necessary reagents. The reaction is typically carried out in a suitable solvent at controlled temperatures .

Results

The outcome of these reactions is the formation of potential HCV inhibitors. These compounds are important in the field of antiviral drug development .

Material Science

4-FBS can be used in the synthesis of various materials due to its ability to introduce fluorine and sulfonic acid groups into a molecule .

Application

One specific application is in the development of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance .

Method of Application

The specific procedures can vary, but generally, the reaction involves the monomer, 4-FBS, and a suitable catalyst. The reaction is typically carried out in a suitable solvent at elevated temperatures .

Results

The outcome of these reactions is the formation of fluorinated polymers. These materials have a wide range of applications, including in the electronics and aerospace industries .

Synthesis of Fluorinated Compounds

4-FBS can be used as a reactant in the synthesis of various fluorinated compounds .

Application

This application is in the field of organic chemistry, specifically in the synthesis of fluorinated organic compounds . These compounds have unique properties and are used in various fields, including pharmaceuticals and materials science .

Method of Application

The specific procedures can vary, but generally, the reaction involves the organic compound, 4-FBS, and other necessary reagents. The reaction is typically carried out in a suitable solvent at controlled temperatures .

Results

The outcome of these reactions is the formation of fluorinated organic compounds. These compounds have a wide range of applications, including in the development of new drugs and materials .

Synthesis of Sulfonated Polymers

4-FBS can be used in the synthesis of sulfonated polymers .

Application

This application is in the field of materials science, specifically in the development of sulfonated polymers . These polymers have unique properties, such as high thermal stability and chemical resistance .

Method of Application

The specific procedures can vary, but generally, the reaction involves the monomer, 4-FBS, and a suitable catalyst. The reaction is typically carried out in a suitable solvent at elevated temperatures .

Results

The outcome of these reactions is the formation of sulfonated polymers. These materials have a wide range of applications, including in the electronics and aerospace industries .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

4-fluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5FO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYONICNIDYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190276
Record name 4-Fluorobenzenesulphonic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzenesulphonic acid

CAS RN

368-88-7
Record name 4-Fluorobenzenesulfonic acid
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Record name 4-Fluorobenzenesulphonic acid
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Synthesis routes and methods

Procedure details

Trifluoroacetic acid (1 ml) was added to a solution of 4-fluoro-benzenesulfonic acid 2-[tert-butoxycarbonyl-(3-chloro-4-methoxy-benzyl)-amino]-3H-benzoimidazol-5-yl ester (67 mg) in dichloromethane (4 ml). After cooling, the mixture was neutralised by addition of saturated sodium bicarbonate solution. Water (10 ml) was added and the solution extracted three times with dichloromethane (10 ml). The combined extracts were dried over magnesium sulfate and then evaporated. The residue was subjected to flash chromatography on silica eluting with a mixture of ethyl acetate and heptane (1:1, v/v) to give 4-fluoro-benzenesulfonic acid 2-(3-(chloro-4-methoxy-benzylamino)-3H-benzoimidazol-5-yl ester (53 mg) as an off-white solid. Mass spectrum: 462 [M+H]+; retention time=7.69 minutes.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
4-fluoro-benzenesulfonic acid 2-[tert-butoxycarbonyl-(3-chloro-4-methoxy-benzyl)-amino]-3H-benzoimidazol-5-yl ester
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Kamlet, JF Gal, PC Maria, RW Taft - Journal of the Chemical …, 1985 - pubs.rsc.org
… , boron trifluoride, and iodine, and the 4-fluorobenzenesulphonic acid-HBA base ion pair; (b… with pK,); 19F nmr shifts of the 4-fluorobenzenesulphonic acid-HBA base ion pair; and (e) …
Number of citations: 78 pubs.rsc.org
Z Xing, S Lin, X Meng, T Hu, D Li, B Fan… - Advanced Functional …, 2021 - Wiley Online Library
… Benzenesulfonic acid (BSA), 4-fluorobenzenesulphonic acid (F-BSA), 4-chlorobenzenesulfonic acid (Cl-BSA), and 4-bromobenzenesulfonic acid (Br-BSA) are dissolved in methanol …
Number of citations: 38 onlinelibrary.wiley.com

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